molecular formula C13H19NOS B3058427 s-Pyridin-2-yl octanethioate CAS No. 89397-99-9

s-Pyridin-2-yl octanethioate

Cat. No.: B3058427
CAS No.: 89397-99-9
M. Wt: 237.36 g/mol
InChI Key: JRVYPYKANCYOFX-UHFFFAOYSA-N
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Description

s-Pyridin-2-yl octanethioate: is an organic compound that belongs to the class of thioesters. Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage. This compound features a pyridine ring attached to an octanethioate group, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

Chemistry: s-Pyridin-2-yl octanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the formation of carbon-sulfur bonds.

Biology: In biological research, this compound can be used to study enzyme mechanisms involving thioester intermediates. It may also serve as a probe to investigate the role of sulfur-containing compounds in biological systems.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of s-Pyridin-2-yl octanethioate typically involves the reaction of pyridine-2-thiol with octanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Pyridine-2-thiol+Octanoyl chlorides-Pyridin-2-yl octanethioate+HCl\text{Pyridine-2-thiol} + \text{Octanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Pyridine-2-thiol+Octanoyl chloride→s-Pyridin-2-yl octanethioate+HCl

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: s-Pyridin-2-yl octanethioate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thioester group can lead to the formation of alcohols and thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of s-Pyridin-2-yl octanethioate involves its ability to form stable thioester linkages. These linkages can interact with various molecular targets, including enzymes and proteins. The sulfur atom in the thioester group can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or proteins, thereby influencing biochemical pathways.

Comparison with Similar Compounds

  • s-Pyridin-2-yl 4-nitrobenzoate
  • s-Pyridin-2-yl 4-methylbenzoate
  • s-Pyridin-2-yl 4-methoxybenzoate

Comparison: s-Pyridin-2-yl octanethioate is unique due to its octanethioate group, which imparts distinct chemical properties compared to other pyridin-2-yl thioesters. The length of the alkyl chain in the octanethioate group can influence the compound’s solubility, reactivity, and interaction with biological targets. In contrast, other similar compounds with different substituents on the benzene ring may exhibit varying degrees of reactivity and biological activity.

Properties

IUPAC Name

S-pyridin-2-yl octanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-2-3-4-5-6-10-13(15)16-12-9-7-8-11-14-12/h7-9,11H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVYPYKANCYOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)SC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20533087
Record name S-Pyridin-2-yl octanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89397-99-9
Record name S-Pyridin-2-yl octanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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